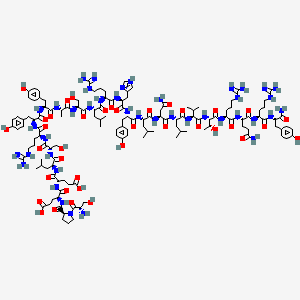
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, also known as S-EAPF-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral amino acid derivative and is used as a building block for a variety of peptide and peptidomimetic drugs. S-EAPF-HCl has been studied in a wide range of fields such as biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chemical compound that may not have been directly mentioned in the provided scientific literature. However, its structure suggests potential applications in pharmacology and chemical synthesis. To give an insight into its potential applications, we will discuss related compounds and their uses in scientific research, focusing on those with similar functional groups or pharmacophoric elements.
Pharmacological Applications and Synthetic Pathways
Cancer Therapy Research : FTY720, chemically known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, is a potent immunosuppressant approved for multiple sclerosis treatment. It has shown preclinical antitumor efficacy in several cancer models. Although FTY720 and this compound are not the same, the research on FTY720 highlights the potential of amino propanoate derivatives in cancer therapy, suggesting that similar compounds could be explored for antitumor properties (Zhang et al., 2013).
Synthesis of Biologically Active Compounds : The development of synthetic pathways for fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for manufacturing non-steroidal anti-inflammatory drugs like flurbiprofen. This example illustrates the importance of fluorine-containing intermediates in drug synthesis, indicating that this compound could serve as a valuable precursor or intermediate in synthesizing novel therapeutic agents (Qiu et al., 2009).
Environmental and Ecotoxicological Research : Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveal the environmental impact of chemical pollutants and their breakdown products. While ETBE is different from the compound , the methodologies and findings from such research could apply to studying the environmental behavior and potential ecotoxicological effects of this compound (Thornton et al., 2020).
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPBETYAVWMHD-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1534-90-3 |
Source


|
| Record name | 1534-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)







